Myrcene-13C3

Description

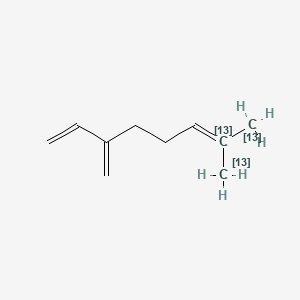

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

139.21 g/mol |

IUPAC Name |

7-(113C)methyl-3-methylidene(7,8-13C2)octa-1,6-diene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2+1,3+1,9+1 |

InChI Key |

UAHWPYUMFXYFJY-UGJYMQHBSA-N |

Isomeric SMILES |

[13CH3][13C](=CCCC(=C)C=C)[13CH3] |

Canonical SMILES |

CC(=CCCC(=C)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Purification of Myrcene-¹³C₃: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and detailed purification strategy for Myrcene-¹³C₃, an isotopically labeled version of the naturally occurring monoterpene, myrcene. This labeled compound is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry-based assays.

Introduction

Myrcene (7-methyl-3-methylene-1,6-octadiene) is a key intermediate in the fragrance and flavor industries and possesses a range of reported biological activities. The synthesis of isotopically labeled myrcene, such as Myrcene-¹³C₃, allows for its unambiguous tracking and quantification in complex biological matrices. This guide outlines a practical, multi-step chemical synthesis and a robust purification protocol to obtain high-purity Myrcene-¹³C₃.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of Myrcene-¹³C₃ involves a convergent approach utilizing a Wittig or Julia-Kocienski olefination reaction. These reactions are well-established for the formation of carbon-carbon double bonds. The retrosynthetic analysis of Myrcene-¹³C₃ points to two key building blocks: a ¹³C₃-labeled acetone and a C₇ aldehyde.

Commercially available Acetone-¹³C₃, where all three carbon atoms are ¹³C, serves as the source of the isotopic labels. The C₇ aldehyde, 4-methyl-3-pentenal, can be synthesized from commercially available precursors. The forward synthesis will involve the olefination reaction between these two synthons to construct the C₁₀ carbon skeleton of myrcene.

Experimental Protocols

Synthesis of Myrcene-¹³C₃ via Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of aldehydes and ketones to alkenes.[1][2][3][4] In this proposed synthesis, a phosphonium ylide is generated from a suitable precursor and then reacted with 4-methyl-3-pentenal.

Step 1: Preparation of the ¹³C₃-labeled Wittig Reagent

The Wittig reagent is prepared from ¹³C₃-labeled acetone.

-

Reaction:

-

A solution of isopropyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 2-bromopropane in a suitable solvent like toluene.

-

The resulting phosphonium salt is then deprotonated using a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C to 0 °C) to generate the corresponding ylide.

-

Step 2: Wittig Olefination

-

Reaction:

-

The freshly prepared ¹³C₃-labeled phosphonium ylide is then reacted with 4-methyl-3-pentenal. The aldehyde is added dropwise to the ylide solution at low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

-

Step 3: Workup and Initial Purification

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The aqueous layer is extracted multiple times with a non-polar organic solvent such as diethyl ether or pentane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is carefully removed under reduced pressure at low temperature to avoid evaporation of the volatile product.

Purification of Myrcene-¹³C₃

The crude product will contain the desired Myrcene-¹³C₃, unreacted starting materials, and byproducts from the Wittig reaction (e.g., triphenylphosphine oxide). A multi-step purification process is necessary to achieve high purity.

Step 1: Fractional Distillation

Fractional distillation is an effective technique for separating liquids with close boiling points.[5] Myrcene has a boiling point of approximately 167 °C at atmospheric pressure, but to prevent thermal degradation, vacuum fractional distillation is highly recommended.[5]

-

Protocol:

-

The crude product is transferred to a round-bottom flask equipped with a magnetic stirrer and a fractional distillation column (e.g., a Vigreux column).

-

The apparatus is connected to a vacuum pump, and the pressure is gradually reduced.

-

The flask is gently heated in an oil bath. Fractions are collected based on their boiling points at the reduced pressure. The fraction corresponding to the boiling point of myrcene is collected.

-

Step 2: Preparative Gas Chromatography (Prep-GC)

For achieving the highest purity, preparative gas chromatography is the method of choice for separating volatile compounds like terpenes.[6][7]

-

Protocol:

-

The myrcene-containing fraction from distillation is injected into a preparative gas chromatograph.

-

A non-polar or semi-polar capillary column is typically used for terpene separation (e.g., a column with a stationary phase like 5% phenyl-methylpolysiloxane).

-

The oven temperature is programmed to start at a low temperature and gradually increase to elute the components based on their volatility.

-

The peak corresponding to Myrcene-¹³C₃ is collected using a fraction collector.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of Myrcene-¹³C₃.

| Parameter | Value | Reference/Method |

| Synthesis | ||

| Starting Material 1 | Acetone-¹³C₃ | Commercially Available[8][9] |

| Starting Material 2 | 4-Methyl-3-pentenal | Commercially Available or Synthesized[10][11] |

| Reaction Type | Wittig Olefination | [1][2][4] |

| Expected Yield (crude) | 50-70% | Estimated based on similar reactions |

| Purification | ||

| Method 1 | Vacuum Fractional Distillation | [5] |

| Boiling Point of Myrcene | ~50-60 °C at 10 mmHg | Estimated |

| Expected Recovery (Distillation) | 80-90% | Estimated |

| Method 2 | Preparative Gas Chromatography | [6][7] |

| Expected Purity (Post-Prep GC) | >99% | Estimated |

| Expected Overall Yield | 30-50% | Estimated |

| Analytical Data | Value | Reference/Method |

| ¹H NMR (CDCl₃, δ ppm) | [12] | |

| ~6.38 (dd) | H1 | |

| ~5.20 (d) | H2 | |

| ~5.05 (d) | H2' | |

| ~5.00 (s) | H8 | |

| ~4.90 (s) | H8' | |

| ~2.25 (m) | H4, H5 | |

| ~1.68 (s) | H10 | |

| ~1.60 (s) | H9 | |

| ¹³C NMR (CDCl₃, δ ppm) | [13][14][15] | |

| ~145.9 | C3 or C7 (¹³C labeled) | |

| ~131.5 | C6 | |

| ~124.4 | C2 | |

| ~115.3 | C1 | |

| ~112.5 | C8 (¹³C labeled) | |

| ~31.5 | C4 | |

| ~26.7 | C5 | |

| ~25.7 | C9 | |

| ~17.7 | C10 | |

| Mass Spectrometry (EI) | [16][17][18] | |

| Molecular Ion (M⁺) | m/z 139 | (for ¹³C₃) |

| Major Fragments | m/z 124, 96, 69 | (shifted due to ¹³C) |

Quality Control and Analysis

The purity and identity of the synthesized Myrcene-¹³C₃ must be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): This is the primary method for determining the purity of the final product.[19][20] A calibrated GC-FID system can provide accurate quantitative data on the percentage purity of Myrcene-¹³C₃.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecule and verifying the positions of the ¹³C labels.[12][13][14][15] The ¹³C NMR spectrum will show significantly enhanced signals for the labeled carbon atoms.

-

Mass Spectrometry (MS): GC-MS is used to confirm the molecular weight of Myrcene-¹³C₃ (139 g/mol ) and to analyze its fragmentation pattern, which will be distinct from that of unlabeled myrcene.[16][17][18]

Conclusion

The synthesis and purification of Myrcene-¹³C₃, while a multi-step process, is achievable through established organic chemistry methodologies. The use of a Wittig or similar olefination reaction with a commercially available ¹³C-labeled precursor provides a direct route to the labeled terpene. Rigorous purification by vacuum fractional distillation and preparative gas chromatography is crucial for obtaining the high-purity material required for demanding research applications. The analytical techniques outlined in this guide are essential for ensuring the quality and structural integrity of the final product.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methyl-3-pentenal|lookchem [lookchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. Myrcene(123-35-3) 13C NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, CDCl3, experimental) (HMDB0038169) [hmdb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Solved The mass spectrum of β-myrcene, a terpene, is hown in | Chegg.com [chegg.com]

- 18. β-Myrcene [webbook.nist.gov]

- 19. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cannabissciencetech.com [cannabissciencetech.com]

Isotopic Purity and Enrichment of Myrcene-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Myrcene-13C3, a stable isotope-labeled version of the naturally occurring monoterpene, myrcene. Given the increasing interest in myrcene for its potential therapeutic properties and its role as a precursor in the synthesis of various valuable compounds, this compound serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies. This document outlines the methodologies for assessing its isotopic purity and enrichment, presents typical quantitative data, and describes its application in research.

Introduction to this compound

Myrcene (7-methyl-3-methylene-1,6-octadiene) is a key monoterpene found in a variety of plants, including hops, cannabis, and lemongrass. It is recognized for its distinct aroma and is a precursor in the fragrance and flavor industries. In pharmaceutical research, myrcene is investigated for its potential analgesic, anti-inflammatory, and anxiolytic properties.[1]

This compound is a synthetically produced version of myrcene where three of the carbon atoms in the molecule are replaced with the stable isotope carbon-13 (¹³C). This labeling does not alter the chemical properties of the molecule but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of natural myrcene in complex biological matrices.

Isotopic Purity and Enrichment: Quantitative Analysis

The utility of this compound as an internal standard and tracer is directly dependent on its isotopic purity and enrichment.

-

Isotopic Purity: Refers to the percentage of the labeled compound that contains the specified number of heavy isotopes. For this compound, this is the proportion of molecules that are indeed triply labeled with ¹³C.

-

Isotopic Enrichment: Describes the abundance of the ¹³C isotope at the labeled positions relative to the naturally occurring ¹²C.

These parameters are typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables present hypothetical yet representative data for a typical batch of this compound.

Table 1: Isotopic Purity of this compound as Determined by Mass Spectrometry

| Isotopologue Distribution | Measured Abundance (%) |

| M+0 (Unlabeled Myrcene) | 0.1 |

| M+1 | 0.5 |

| M+2 | 2.0 |

| M+3 (this compound) | 97.0 |

| M+4 | 0.4 |

Table 2: Isotopic Enrichment of this compound

| Parameter | Specification |

| Chemical Purity (by GC-FID) | >98% |

| Isotopic Enrichment | >99 atom % ¹³C |

Experimental Protocols

Accurate determination of isotopic purity and enrichment requires robust analytical methodologies. The following sections detail the typical experimental protocols.

Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry is the primary technique for determining the isotopic distribution of this compound.

Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a gas chromatograph (GC) or liquid chromatograph (LC) is used. For a volatile compound like myrcene, GC-MS is often preferred.[2]

-

GC-MS Parameters:

-

Column: A non-polar column (e.g., DB-5ms) is typically used.

-

Injection Mode: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape. .

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the full mass spectrum of the eluting this compound peak.

-

Data Analysis: The isotopic distribution is determined by examining the relative intensities of the mass peaks corresponding to the unlabeled myrcene (M+0) and the various labeled isotopologues (M+1, M+2, M+3, etc.). The isotopic purity is calculated as the percentage of the M+3 peak relative to the sum of all myrcene-related peaks.[3]

NMR Spectroscopy for Structural Confirmation and Enrichment

¹³C NMR spectroscopy is a powerful tool for confirming the positions of the ¹³C labels and assessing enrichment.

Protocol:

-

Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Analysis: The spectrum of this compound will show significantly enhanced signals for the three carbon atoms that have been labeled with ¹³C.[4][5] The absence of significant signals at the chemical shifts corresponding to the unlabeled positions confirms high isotopic enrichment. The integration of the labeled signals relative to any residual unlabeled signals can be used to estimate the enrichment level.

Visualizing Workflows and Pathways

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the workflow for determining the isotopic purity of this compound using GC-MS.

References

- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Myrcene(123-35-3) 13C NMR spectrum [chemicalbook.com]

Myrcene-13C3: A Technical Guide to Certificate of Analysis Specifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical specifications found on a Certificate of Analysis (CoA) for Myrcene-13C3. Myrcene, a naturally occurring monoterpene, is a key compound in the fragrance, flavor, and pharmaceutical industries.[1][2] Its isotopically labeled form, this compound, serves as an essential internal standard for quantitative analysis and as a tracer in metabolic studies. Understanding the quality parameters detailed in a CoA is critical for ensuring the accuracy and reliability of experimental results.

Chemical and Physical Properties

This compound is a synthetically produced version of myrcene where three carbon atoms have been replaced with the stable isotope carbon-13. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based applications.

| Property | Specification |

| Chemical Name | 7-Methyl-3-methylene-1,6-octadiene-13C3 |

| Synonyms | β-Myrcene-13C3 |

| CAS Number | 123-35-3 (Unlabeled) |

| Linear Formula | H₂C=CHC(=CH₂)CH₂CH₂CH=C(CH₃)₂ (with three ¹³C atoms) |

| Molecular Weight | ~139.25 g/mol (Varies slightly based on the position of the ¹³C atoms) |

| Appearance | Colorless to pale yellow oil |

| Storage Temperature | -20°C[1] |

Analytical Specifications and Data

The purity and identity of this compound are established through a combination of chromatographic and spectrometric techniques.

| Parameter | Method | Typical Specification |

| Chemical Purity | Gas Chromatography (GC)[1] | ≥98% |

| Identity | Mass Spectrometry (MS) | Conforms to structure |

| Isotopic Purity | Mass Spectrometry (MS) | ≥99 atom % ¹³C |

| Isotopic Enrichment | Mass Spectrometry (MS)[3] | Report Value |

| Residual Solvents | Headspace Gas Chromatography (HS-GC) | Report Value |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented on a CoA and for replicating quality control assessments.

Determination of Chemical Purity by Gas Chromatography (GC)

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Carrier Gas: Helium.

-

Injection: Split injection of the sample dissolved in a suitable solvent (e.g., hexane).

-

Temperature Program: An initial oven temperature of 60°C, ramped to 250°C at a rate of 10°C/min.

-

Data Analysis: The area percent of the myrcene peak relative to all other peaks is calculated to determine chemical purity.

Identity Confirmation by Mass Spectrometry (MS)

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Methodology: The sample is analyzed under the same GC conditions as for purity analysis. The mass spectrum of the eluting myrcene peak is recorded.

-

Data Analysis: The fragmentation pattern of the sample is compared to a reference spectrum of myrcene to confirm its identity. The molecular ion peak will be shifted by +3 m/z units compared to unlabeled myrcene, confirming the presence of the three ¹³C atoms.

Assessment of Isotopic Enrichment

-

Instrumentation: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[3]

-

Methodology: The relative intensities of the mass isotopologues of the molecular ion are measured.

-

Data Analysis: The isotopic distribution is analyzed to calculate the percentage of molecules that contain the desired number of ¹³C atoms.[3][4] This provides a precise measure of the isotopic enrichment.

Visualizing Workflows and Pathways

Diagrams can effectively illustrate complex processes and relationships relevant to the analysis and application of this compound.

Caption: Quality Control Workflow for this compound.

Myrcene has been investigated for its anti-inflammatory properties. The diagram below illustrates a simplified hypothetical signaling pathway where this compound could be used as a tracer to study its metabolic fate and mechanism of action.

Caption: Hypothetical Anti-inflammatory Signaling Pathway for Myrcene.

This technical guide provides a comprehensive overview of the critical information presented in a Certificate of Analysis for this compound. By understanding these specifications and the underlying analytical methodologies, researchers can ensure the quality of their standards and the integrity of their scientific findings.

References

- 1. 月桂烯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of the isotope enrichment of stable isotope-labeled proteins using high-resolution mass spectra of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Abundance and Analysis of Myrcene in Diverse Plant Species: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Myrcene (β-myrcene) is an acyclic monoterpene and a significant constituent of the essential oils of numerous plant species. Recognized for its distinctive earthy, musky, and slightly fruity aroma, myrcene is not only a key fragrance and flavoring agent but also a precursor in the synthesis of other valuable terpenes. Furthermore, its potential therapeutic properties, including analgesic, anti-inflammatory, and sedative effects, have garnered substantial interest within the pharmaceutical and drug development sectors. This guide provides a comprehensive overview of the natural abundance of myrcene across various plant species, details the standard experimental protocols for its extraction and quantification, and illustrates the core biosynthetic pathways responsible for its production in plants.

Natural Abundance of Myrcene

Myrcene is one of the most common terpenes found in nature and is the most abundant terpene in many cannabis varieties.[1] Its concentration can vary significantly between different species, cultivars, and even different parts of the same plant. Environmental conditions, harvesting time, and processing methods also play a crucial role in the final myrcene content. The following tables summarize the quantitative data on myrcene abundance in several well-studied plant species.

Table 1: Myrcene Content in Cannabis sativa

The myrcene content in Cannabis sativa is particularly noteworthy, with studies showing it can constitute between 29.4% and 65.8% of the steam-distilled essential oil, depending on the strain.[2] It is often the dominant terpene in modern cannabis cultivars.[2][3] Strains with a myrcene content greater than 0.5% are often associated with sedative, "couch-lock" effects, typically attributed to Indica varieties.[4][5]

| Cannabis Strain | Myrcene Content (% of Total Terpenes) | Myrcene Content (% of Dry Weight) | Source(s) |

| Auto Trichome & Cream | 51% | - | [6] |

| C-Vibez | 48% | - | [6] |

| Passion Fruit | 38% | - | [6] |

| Auto CBD-Victory | 37% | - | [6] |

| Auto Mimosa Punch | 22% | - | [6] |

| Blue Dream | - | ~0.8% | [3][7] |

| OG Kush | - | ~0.7% | [3][7] |

| Harlequin | - | ~0.7% | [3][7] |

| Purple Urkle | - | ~0.4% | [3][7] |

| Granddaddy Purple | - | ~0.3% | [3][7] |

| Intermediate THC/CBD Variety | - | 0.087% - 0.132% | [4] |

| High CBD (HD) Variety | - | 0.054% - 0.068% | [4] |

| High THC (HP) Variety | - | 0.019% - 0.072% | [4] |

Table 2: Myrcene Content in Humulus lupulus (Hops)

Hops are a primary source of myrcene, where it is often the most significant component of the essential oil, making up 30-60% of total hop oils in many varieties.[8] Its concentration is a key determinant of the aroma profile in many beer styles, especially IPAs.[8]

| Hop Variety | Myrcene Content (% of Total Hop Oils) | Source(s) |

| Amarillo | ~70% | [9] |

| Citra | ~65% | [9] |

| Simcoe | 60-65% | [9] |

| Horizon | 55-65% | [9] |

| Cascade | 50-60% | [8][9] |

| Hydra | 53.68% | [10] |

| Centennial | >50% | [11] |

| Crystal | 40-60% | [9] |

| XJA2/436 (South African) | 48.15% | [12] |

| UK Fuggle | 24-28% | [9] |

| Hallertau Mittlefrueh | 20-28% | [9] |

| Saaz | 5-13% | [9] |

Table 3: Myrcene Content in Other Plant Species

Myrcene is widely distributed across the plant kingdom. The following table provides data for several other species where myrcene is a notable component of their essential oil.

| Plant Species | Common Name | Myrcene Content | Source(s) |

| Adenandra villosa | - | 50% (of essential oil) | [2] |

| Schinus molle | Brazilian Peppertree | 40% (of essential oil) | [2] |

| Myrcia cuprea | - | up to 48% (of petitgrain essential oil) | [2] |

| Thymus quinquecostatus | Korean Thyme | 1.0-3.0% (of essential oil) | [13] |

| Thymus vulgaris | Common Thyme | up to 40% (of leaves by weight) | [2] |

| Cymbopogon citratus | Lemongrass | 5-30% (of essential oil) | [14] |

| Cymbopogon flexuosus (Jor Lab L-11) | Lemongrass | 48.02% (of essential oil) | [15] |

| Mangifera indica (various cultivars) | Mango | 0.13 - 1.29 mg/kg of fruit | [16] |

| Ocimum spp. (various cultivars) | Basil | 0.17% - 1.38% (of essential oil) | [17] |

Experimental Protocols for Myrcene Quantification

Accurate quantification of myrcene is critical for research and quality control. The selection of an appropriate method depends on the plant matrix, the desired level of sensitivity, and the available instrumentation.

Sample Preparation

Proper sample preparation is paramount to prevent the degradation or evaporation of volatile terpenes like myrcene.[18]

-

Harvesting & Drying: Plant material should be harvested at the desired maturity stage. For many species, air-drying in a dark, well-ventilated area for 24-48 hours is recommended to concentrate the essential oils.[19] However, for cannabis, drying and powdering can alter the native terpene content, so analysis of fresh or carefully cured material is often preferred.[20]

-

Homogenization: The dried or fresh plant material is ground or homogenized to increase the surface area for efficient extraction.[19] High-throughput homogenization can be used for simultaneous analysis of terpenes and other compounds like cannabinoids.[20]

-

Internal Standard: An internal standard (e.g., n-tridecane, nonane) should be added to the extraction solvent.[7][20][21] This allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

Extraction Methodologies

Protocol 2.2.1: Steam Distillation Steam distillation is a traditional and widely used method for extracting essential oils from plant material without the use of organic solvents.[3][12]

-

Apparatus Setup: A distillation apparatus is set up with a boiling flask, a biomass flask (still), a condenser, and a collection vessel (essential oil separator).

-

Procedure: a. The plant material is placed in the biomass flask, positioned above the boiling flask containing distilled water.[19] b. The water is heated to a boil. The resulting steam passes through the plant material, causing the volatile essential oils, including myrcene, to vaporize.[19][22] c. The mixture of steam and oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.[19] d. The condensate is collected in a separator. Due to their immiscibility and different densities, the essential oil (containing myrcene) will separate from the water (hydrosol), allowing for its collection.[19]

Protocol 2.2.2: Solvent Extraction (for GC/LC Analysis) Solvent extraction is a common method for preparing samples for chromatographic analysis.

-

Solvent Selection: A non-polar organic solvent is chosen. Ethyl acetate is frequently used for cannabis terpene analysis.[7][21] Methanol can also be used for hops.[23]

-

Procedure: a. A precisely weighed amount of homogenized plant material (e.g., 1 gram) is placed in a flask or centrifuge tube.[23] b. A measured volume of the chosen solvent containing the internal standard is added (e.g., 10 mL).[23] c. The mixture is agitated for a set period (e.g., 40 minutes by shaking or through sonication) to ensure thorough extraction.[20][23] d. The mixture is then centrifuged to separate the solid plant material from the solvent extract. e. The supernatant (the liquid extract) is carefully collected, filtered (e.g., through a 0.2 µm filter), and transferred to a vial for analysis.

Analytical Methodologies

Protocol 2.3.1: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the standard and most powerful technique for separating, identifying, and quantifying volatile compounds like myrcene.[24]

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer detector.

-

Chromatographic Conditions (Example for Cannabis):

-

Injector Temperature: 230°C[20]

-

Injection Volume: 1.5 µL[20]

-

Split Ratio: 20:1[20]

-

Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.3 mL/min).[20]

-

Oven Temperature Program: An initial hold at 60°C for 3.5 min, ramped to 155°C at 3.5°C/min, and then ramped to 300°C at 30°C/min.[20] (Note: The temperature program is optimized to separate the target analytes).

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-500.[13]

-

-

Quantification: a. A calibration curve is generated using certified reference standards of myrcene at several concentrations. b. The peak area of myrcene in the sample chromatogram is compared to the peak area of the internal standard. c. This ratio is then used to determine the concentration of myrcene in the sample by referencing the calibration curve. The method should be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[7]

Protocol 2.3.2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) While GC-MS is more common for volatile terpenes, LC-MS/MS methods have also been developed, offering an alternative that does not require high temperatures which can potentially degrade some compounds.

-

Instrumentation: A High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a tandem mass spectrometer.

-

Chromatographic Conditions (Example for Hops):

-

Mass Spectrometry Conditions: Tandem MS is used with Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Two SRM transitions are typically used for each compound, one for quantification and one for qualification.[23]

-

Quantification: Similar to GC-MS, quantification is performed using an internal standard and a calibration curve generated from certified reference standards.

Biosynthesis of Myrcene

Myrcene, like all monoterpenes, is synthesized in plants from the precursor Geranyl Diphosphate (GPP).[8][16] The universal five-carbon building blocks for all terpenes, Isopentenyl Diphosphate (IDP) and its isomer Dimethylallyl Diphosphate (DMADP), are produced via two distinct pathways located in different cellular compartments.[2][11]

-

Mevalonate (MVA) Pathway: Occurs in the cytosol and is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30).[2][11]

-

Methylerythritol Phosphate (MEP) Pathway: Occurs in the plastids and supplies the precursors for monoterpenes (C10), like myrcene, and diterpenes (C20).[2][11]

The GPP precursor for myrcene is formed in the plastids by GPP synthase (GPPS), which catalyzes the condensation of one molecule of DMADP and one molecule of IDP from the MEP pathway.[8] A myrcene synthase enzyme then catalyzes the conversion of GPP into myrcene.[14]

General Experimental Workflow

The process of quantifying myrcene from a plant sample involves a series of sequential steps, from initial sample collection to final data analysis. The following diagram illustrates a typical workflow for this process.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]

- 3. researchgate.net [researchgate.net]

- 4. engineering.iastate.edu [engineering.iastate.edu]

- 5. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 7. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 9. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medically Useful Plant Terpenoids: Biosynthesis, Occurrence, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. trueterpenes.com [trueterpenes.com]

- 12. researchgate.net [researchgate.net]

- 13. Myrcene - Wikipedia [en.wikipedia.org]

- 14. WO2017075538A1 - Compositions and methods for production of myrcene - Google Patents [patents.google.com]

- 15. brainkart.com [brainkart.com]

- 16. researchgate.net [researchgate.net]

- 17. rootsciences.com [rootsciences.com]

- 18. distillique.co.za [distillique.co.za]

- 19. gentechscientific.com [gentechscientific.com]

- 20. researchgate.net [researchgate.net]

- 21. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

The intricate Pathway of Myrcene Biosynthesis in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of myrcene, a key monoterpene in Cannabis sativa. The document details the enzymatic steps, relevant genetic information, quantitative data, and detailed experimental protocols for the study of this pathway. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of cannabis science, natural product chemistry, and drug development.

Introduction to Myrcene in Cannabis

Myrcene is an acyclic monoterpene that plays a significant role in the aromatic and therapeutic profile of Cannabis sativa. It is often the most abundant terpene in modern cannabis cultivars and is known for its characteristic earthy and musky aroma. Beyond its sensory contributions, myrcene is of considerable interest for its potential pharmacological effects, including sedative, analgesic, and anti-inflammatory properties. Understanding its biosynthesis is crucial for the genetic improvement of cannabis varieties with specific terpene profiles and for the development of novel therapeutic agents.

The Myrcene Biosynthesis Pathway

The biosynthesis of myrcene in Cannabis sativa occurs within the glandular trichomes, specialized structures on the surface of the plant, particularly on the female inflorescences. The pathway begins with primary metabolites and proceeds through a series of enzymatic reactions to yield myrcene.

Precursor Synthesis: The Methylerythritol Phosphate (MEP) Pathway

The fundamental building blocks for all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized in the plastids of cannabis cells via the methylerythritol 4-phosphate (MEP) pathway.[1] This pathway utilizes glyceraldehyde-3-phosphate and pyruvate from primary metabolism.

Formation of Geranyl Pyrophosphate (GPP)

The first committed step in monoterpene biosynthesis is the condensation of one molecule of IPP and one molecule of DMAPP to form geranyl pyrophosphate (GPP). This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS) .[1][2] GPP serves as the universal C10 precursor for all monoterpenes, including myrcene.[1][2]

The Final Step: Myrcene Synthase

The final and key step in myrcene biosynthesis is the conversion of GPP to myrcene. This reaction is catalyzed by a specific monoterpene synthase known as myrcene synthase .[2] In Cannabis sativa, several terpene synthase (TPS) genes have been identified that encode for enzymes with myrcene synthase activity. Notably, the genes CsTPS3FN and CsTPS15CT have been characterized as dedicated myrcene synthases, while others, such as CsTPS5FN, encode for enzymes that produce myrcene as a major product alongside other monoterpenes like α-pinene.

The reaction involves the ionization of GPP to a geranyl cation, which is then deprotonated to form the acyclic myrcene.

Quantitative Data

Enzyme Kinetics of Cannabis sativa Myrcene Synthases

The kinetic parameters of several recombinant Cannabis sativa terpene synthases have been determined, providing insights into their efficiency and substrate affinity.

| Enzyme (Gene) | Substrate | Km (µM) | kcat (s-1) | Reference |

| β-myrcene synthase (CsTPS3FN) | GPP | 10.5 ± 1.2 | 0.015 ± 0.001 | |

| Myrcene/pinene synthase (CsTPS5FN) | GPP | 8.9 ± 0.9 | 0.021 ± 0.002 |

Table 1: Michaelis-Menten kinetics of selected Cannabis sativa terpene synthases with geranyl diphosphate (GPP) as the substrate.

Myrcene Concentration in Cannabis sativa Cultivars

The concentration of myrcene varies significantly among different cannabis cultivars, influencing their characteristic aroma and potential therapeutic effects.

| Cannabis Cultivar | Myrcene Concentration (mg/g dry weight) | Reference |

| Amnesia Cookies | 292 | [3] |

| Girl Scout Cookies | 1.8 ± 0.5 | [4] |

| Intermediate THC/CBD Variety | 0.87 - 1.32 | [5] |

| High CBD Variety | 0.54 - 0.68 | [5] |

| High THC Variety | 0.19 - 0.72 | [5] |

| Blue Dream | 25.50 (% of total terpenes) | [6] |

Table 2: Myrcene concentration in various Cannabis sativa cultivars.

Experimental Protocols

Heterologous Expression and Purification of Cannabis sativa Myrcene Synthase in E. coli

This protocol describes the expression and purification of recombinant cannabis myrcene synthase for subsequent characterization.

4.1.1. Gene Synthesis and Cloning: The coding sequence of the target myrcene synthase gene (e.g., CsTPS3FN), with the plastidial transit peptide removed, is synthesized and cloned into an expression vector such as pET28b+, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.[2]

4.1.2. Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18°C) to enhance protein solubility.

4.1.3. Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM imidazole, 10% glycerol, and 1 mM DTT) containing protease inhibitors. The cells are lysed by sonication on ice. The lysate is then clarified by centrifugation to remove cell debris.[7]

4.1.4. Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 25 mM) to remove non-specifically bound proteins. The His-tagged myrcene synthase is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[2][7]

4.1.5. Size-Exclusion Chromatography (Optional but Recommended): For higher purity, the eluted fractions containing the myrcene synthase can be pooled and further purified by size-exclusion chromatography (SEC) using a column such as a Superdex 200, pre-equilibrated with a suitable buffer (e.g., 25 mM HEPES pH 7.0, 100 mM KCl, 10 mM MgCl2, and 1 mM DTT).[7]

4.1.6. Protein Purity and Concentration: The purity of the final protein preparation is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

Enzyme Activity Assay for Myrcene Synthase

This protocol outlines a method to determine the activity of purified recombinant myrcene synthase.

4.2.1. Reaction Mixture: The standard assay is performed in a glass vial with a final volume of 500 µL. The assay buffer consists of 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and 10% (v/v) glycerol.[7][8]

4.2.2. Substrate and Enzyme Addition: The substrate, geranyl pyrophosphate (GPP), is added to the reaction mixture to a final concentration of 100 µM. The reaction is initiated by the addition of a known amount of purified myrcene synthase.[7][8]

4.2.3. Product Trapping and Extraction: A 500 µL overlay of an organic solvent, such as hexane, containing an internal standard (e.g., isobutylbenzene at 2.5 µM), is added to trap the volatile myrcene product. The reaction is incubated at 30°C for a defined period (e.g., 1-2 hours). After incubation, the reaction is stopped, and the products are extracted into the hexane layer by vortexing and centrifugation.[7][8]

4.2.4. GC-MS Analysis: The hexane layer is transferred to a new vial for analysis by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the myrcene produced.

Quantification of Myrcene in Cannabis Flower by GC-MS

This protocol describes a method for the extraction and quantification of myrcene from dried cannabis flower.

4.3.1. Sample Preparation and Extraction: A known weight (e.g., 100 mg) of homogenized, dried cannabis flower is placed in a suitable tube. An extraction solvent, such as ethyl acetate or a mixture of isopropanol and water, containing an internal standard (e.g., n-tridecane) is added. The sample is then vigorously vortexed and/or sonicated to ensure efficient extraction of the terpenes. The mixture is centrifuged to pellet the plant material, and the supernatant is collected for analysis.

4.3.2. GC-MS Instrument Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp to 250°C at 10°C/min, hold for 2 minutes.

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Scan mode (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

4.3.3. Calibration and Quantification: A calibration curve is generated using certified reference standards of myrcene at various concentrations. The concentration of myrcene in the cannabis samples is determined by comparing the peak area of myrcene to that of the internal standard and interpolating from the calibration curve.

Visualizations

Myrcene Biosynthesis Pathway in Cannabis sativa.

References

- 1. Cannabis sativa: origin and history, glandular trichome development, and cannabinoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Terpene synthases from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. cannabisdatabase.ca [cannabisdatabase.ca]

- 5. thieme-connect.com [thieme-connect.com]

- 6. mdpi.com [mdpi.com]

- 7. Integrated platform for structural and functional analysis of terpene synthases of Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peerj.com [peerj.com]

The Pivotal Role of Myrcene-13C3 in Advancing Flavor and Fragrance Research: A Technical Guide

For Immediate Release

A deep dive into the application of isotopically labeled Myrcene-13C3, this technical guide serves as an essential resource for researchers, scientists, and professionals in the fields of flavor and fragrance development. Detailing its use in elucidating biosynthetic pathways, quantifying flavor components, and understanding metabolic fate, this document provides a comprehensive overview of the power of stable isotope labeling in aroma science.

Myrcene, a naturally occurring monoterpene, is a foundational element in the flavor and fragrance industry, lending its characteristic peppery, balsamic, and slightly fruity notes to a vast array of products, from fine fragrances to craft beers.[1] While the sensory profile of myrcene is well-documented, a deeper understanding of its formation, transformation, and precise contribution to complex aromas has been historically challenging. The advent of isotopically labeled compounds, specifically this compound, offers an unprecedented level of analytical precision, enabling researchers to trace and quantify this key aroma compound with remarkable accuracy. This guide explores the multifaceted applications of this compound in flavor and fragrance research, providing detailed experimental protocols and data interpretation strategies.

Elucidating Myrcene Biosynthesis with 13C Labeling

Understanding the biosynthetic pathways of myrcene in plants is crucial for optimizing its production in both natural and engineered systems. By introducing 13C-labeled precursors, such as 13CO2, into a plant's environment, researchers can trace the incorporation of the heavy isotope into myrcene and its intermediates.[1][2] This technique provides definitive evidence of the photosynthetic origin of myrcene and allows for the mapping of the metabolic route from primary metabolites to the final terpene.[1][2]

Experimental Protocol: 13CO2 Labeling of Myrcene-Emitting Plants

This protocol outlines a general procedure for tracing the photosynthetic origin of myrcene in a plant species like Quercus ilex (Holm Oak), a known myrcene emitter.

-

Plant Material: Healthy, potted Quercus ilex saplings acclimated to a controlled growth chamber.

-

Labeling Chamber: A sealed, transparent chamber connected to a gas-exchange system capable of controlling CO2 concentration, humidity, and temperature.

-

13CO2 Introduction: The standard air supply is replaced with an air mixture containing 99% 13CO2 at a constant concentration (e.g., 400 ppm).

-

Volatile Collection: Volatiles emitted from the leaves are collected at regular intervals (e.g., every 5 minutes) using a solid-phase microextraction (SPME) fiber or by trapping on a sorbent material.

-

GC-MS Analysis: The collected volatiles are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify myrcene and determine the degree of 13C incorporation by observing the shift in the molecular ion peak.

-

Data Analysis: The rate of 13C incorporation into myrcene is calculated to determine the kinetics of its biosynthesis from newly assimilated carbon.

References

Methodological & Application

Application Note: Quantification of Myrcene in Cannabis Using Myrcene-13C3 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene is one of the most abundant terpenes found in Cannabis sativa L. and is a significant contributor to the characteristic aroma of many cannabis varieties.[1][2] Beyond its aromatic properties, myrcene is being investigated for its potential therapeutic effects, including sedative, anti-inflammatory, and analgesic properties, which may contribute to the "entourage effect" in concert with cannabinoids.[3] Accurate quantification of myrcene is therefore crucial for the quality control of cannabis products, strain characterization, and research into its pharmacological effects.

This application note details a robust and sensitive method for the quantification of myrcene in cannabis flower using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Myrcene-13C3. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results. While gas chromatography (GC) has traditionally been the method of choice for volatile terpenes, LC-MS/MS offers a viable alternative that can be integrated into multi-analyte workflows for both terpenes and cannabinoids.[4][5]

Principle of the Method

This method employs a stable isotope dilution analysis (SIDA) approach. A known amount of this compound, which is chemically identical to myrcene but has a mass difference of +3 Da due to the incorporation of three 13C atoms, is added to the cannabis sample prior to extraction. The sample is then extracted, and the extract is analyzed by LC-MS/MS. Myrcene and this compound co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. By measuring the peak area ratio of myrcene to this compound, the concentration of myrcene in the original sample can be accurately determined. This is achieved by creating a calibration curve using standards containing known concentrations of myrcene and a constant concentration of this compound.

Experimental Protocols

Sample Preparation (Homogenization and Extraction)

A simple and efficient ethanolic extraction method is employed for the preparation of cannabis flower samples.[5]

Materials:

-

Homogenized cannabis flower

-

Ethanol (analytical grade)

-

This compound internal standard stock solution (e.g., 1 mg/mL in methanol)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or nylon)

-

LC-MS vials

Procedure:

-

Weigh approximately 100 mg of homogenized cannabis flower into a 2 mL microcentrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

-

Add 1.5 mL of ethanol to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough extraction.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS/MS analysis. A further dilution with the initial mobile phase may be necessary to fit within the calibration range.

LC-MS/MS Instrumentation and Conditions

The following parameters are based on a validated method for terpene analysis by LC-APCI-MS/MS and serve as a starting point for method development.[5]

Liquid Chromatography (LC) System:

-

Column: Reversed-phase C18 column (e.g., Symmetry® C18, 4.6 x 100 mm, 3.5 µm)[5]

-

Mobile Phase A: 2 mM ammonium acetate with 0.1% (v/v) formic acid in water[1]

-

Mobile Phase B: 2 mM ammonium acetate with 0.1% (v/v) formic acid in methanol[1]

-

Flow Rate: 0.6 mL/min[1]

-

Injection Volume: 5 µL[1]

-

Column Temperature: 45 °C[5]

-

Gradient:

-

0-1 min: 70% B

-

1-20 min: 70-98% B (linear gradient)

-

20-26.5 min: Hold at 98% B

-

26.5-27 min: 98-70% B (linear gradient)

-

27-28 min: Hold at 70% B for re-equilibration[1]

-

Mass Spectrometry (MS) System:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode

-

Source Temperature: 500 °C[5]

-

Nebulizer Current (NC): 5.0 µA[5]

-

Curtain Gas (CUR): 20.0 psi[5]

-

Collision Gas (CAD): 9 psi[5]

-

Ion Source Gas 1 (GS1): 45.0 psi[5]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions and MS Parameters

The following MRM transitions are recommended. The parameters for myrcene are based on published data, while the parameters for this compound are inferred based on its structure and may require optimization.

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [V] | Cell Exit Potential (CXP) [V] |

| Myrcene | 137.0 | 81.1 | 56 | 19 | 8 |

| This compound | 140.0 | 81.1 | To be optimized | To be optimized | To be optimized |

Note: The optimal DP, CE, and CXP for this compound should be determined by infusing a standard solution into the mass spectrometer. However, it is anticipated that they will be similar to the values for unlabeled myrcene.

Data Presentation

The following tables present representative quantitative data for myrcene analysis. It is important to note that this data is based on the analysis of unlabeled myrcene from the literature, as specific validation data for a method using this compound was not publicly available at the time of writing. A full method validation should be performed to establish these parameters for the specific laboratory conditions and matrix.

Table 1: Calibration Curve Parameters for Myrcene

| Parameter | Value |

| Calibration Range | 25 - 10,000 ng/mL[4] |

| Regression Model | Linear |

| Weighting | 1/x[4] |

| Correlation Coefficient (r²) | > 0.99[4] |

Table 2: Method Performance Characteristics for Myrcene Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 25 ng/mL (ppb)[4] |

| Limit of Quantification (LOQ) | 25 ng/mL (ppb)[4] |

| Accuracy (Recovery) | 80 - 120% (typical acceptable range for terpenes)[5] |

| Precision (%RSD) | < 15% (typical acceptable range) |

Visualizations

Experimental Workflow

Caption: Experimental workflow for myrcene quantification.

Principle of Stable Isotope Dilution Analysis

Caption: Principle of SIDA for myrcene quantification.

References

- 1. Complete Workflow for Comprehensive Cannabis Terpenes Analysis [sigmaaldrich.com]

- 2. Development of GC-MS coupled to GC-FID method for the quantification of cannabis terpenes and terpenoids: Application to the analysis of five commercial varieties of medicinal cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Myrcene in Complex Matrices using Isotope Dilution Assay with Myrcene-¹³C₃

Introduction

Myrcene, a naturally occurring monoterpene, is a significant component of the essential oils of numerous plant species, including hops, cannabis, and thyme.[1][2] It is widely utilized as a flavoring and aroma agent in the food, beverage, and cosmetic industries.[1][2] Furthermore, myrcene is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and sedative effects.[1] Accurate and precise quantification of myrcene in complex matrices is crucial for quality control, formulation development, and pharmacokinetic studies. Isotope dilution mass spectrometry (IDMS) is a definitive analytical method for highly accurate quantification, minimizing the effects of matrix interference and variations in sample preparation.[3][4] This application note provides a detailed protocol for the quantification of myrcene using a stable isotope-labeled internal standard, Myrcene-¹³C₃, coupled with gas chromatography-mass spectrometry (GC-MS).

Principle of the Assay

The isotope dilution assay involves the addition of a known amount of an isotopically labeled version of the analyte (Myrcene-¹³C₃) to the sample at the beginning of the analytical process. This labeled compound, also known as the internal standard (IS), is chemically identical to the analyte (myrcene) but has a different mass due to the incorporation of heavy isotopes (¹³C).[4] The analyte and the IS exhibit identical behavior during extraction, derivatization, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy.

Experimental Protocol

1. Materials and Reagents

-

Myrcene (≥90% purity)

-

Myrcene-¹³C₃ (isotopic purity ≥99%)

-

Methanol (LC-MS grade)

-

Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Sample Matrix (e.g., plant extract, plasma, formulated product)

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Micropipettes (calibrated)

-

Vortex mixer

-

Centrifuge

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Preparation of Standard Solutions

-

Primary Stock Solution of Myrcene (1 mg/mL): Accurately weigh approximately 10 mg of myrcene and dissolve it in a 10 mL volumetric flask with methanol.

-

Primary Stock Solution of Myrcene-¹³C₃ (1 mg/mL): Accurately weigh approximately 1 mg of Myrcene-¹³C₃ and dissolve it in a 1 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution of myrcene with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of Myrcene-¹³C₃ with methanol to a final concentration of 10 µg/mL.

3. Sample Preparation

-

Accurately weigh or measure a known amount of the sample matrix into a centrifuge tube.

-

Add a precise volume of the Internal Standard Spiking Solution (10 µg/mL Myrcene-¹³C₃) to the sample. The amount added should be comparable to the expected concentration of myrcene in the sample.

-

Add 1 mL of hexane to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of myrcene.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

4. Preparation of Calibration Curve Standards

-

To a series of clean GC vials, add a fixed volume of the Internal Standard Spiking Solution (10 µg/mL Myrcene-¹³C₃).

-

Add varying volumes of the myrcene working standard solutions to create a calibration curve with at least five concentration points.[5]

-

Adjust the final volume in each vial to be the same with hexane.

5. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Myrcene (Analyte): m/z 93, 136

-

Myrcene-¹³C₃ (Internal Standard): m/z 96, 139

-

-

Data Presentation

Table 1: Calibration Curve Data for Myrcene Quantification

| Myrcene Concentration (µg/mL) | Peak Area Ratio (Myrcene/Myrcene-¹³C₃) |

| 1.0 | 0.105 |

| 5.0 | 0.521 |

| 10.0 | 1.035 |

| 25.0 | 2.589 |

| 50.0 | 5.174 |

| 100.0 | 10.352 |

Table 2: Quantification of Myrcene in a Sample Plant Extract

| Sample ID | Sample Weight (g) | Peak Area Ratio (Myrcene/Myrcene-¹³C₃) | Calculated Myrcene Concentration (µg/mL) | Myrcene Content (mg/g of sample) |

| Extract A | 0.5 | 3.124 | 30.18 | 0.060 |

| Extract B | 0.5 | 4.567 | 44.12 | 0.088 |

Visualizations

Caption: Experimental workflow for the isotope dilution assay of Myrcene.

References

- 1. researchgate.net [researchgate.net]

- 2. Myrcene b-Myrcene [sigmaaldrich.com]

- 3. Online Isotope Dilution Mass Spectrometry [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Myrcene Analysis Using Myrcene-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene, a naturally occurring monoterpene, is a significant component of the essential oils of many plants, including cannabis, hops, and thyme.[1] It is a key precursor in the production of various fragrances and flavorings and is of increasing interest in the pharmaceutical industry due to its potential therapeutic properties. Accurate and precise quantification of myrcene is crucial for quality control, formulation development, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Myrcene-13C3, is highly recommended to compensate for variations in sample preparation and instrument response, thereby ensuring the reliability of analytical results.

These application notes provide detailed protocols for the sample preparation and analysis of myrcene in various matrices using this compound as an internal standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS) techniques.

Sample Preparation Techniques

The choice of sample preparation technique is critical and depends on the sample matrix and the desired analytical sensitivity. Common methods include liquid-liquid extraction, headspace analysis, and solid-phase microextraction (SPME).

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for extracting terpenes from complex matrices.[2]

Protocol for LLE of Myrcene from Cannabis Flower:

-

Homogenization: Weigh approximately 1 gram of homogenized cannabis flower into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 100 µg/mL solution in methanol) directly to the sample.

-

Extraction Solvent Addition: Add 20 mL of a suitable organic solvent, such as hexane or a mixture of hexane and ethyl acetate. It's advisable to include an internal standard in the extraction solvent for quantification and recovery calculations.[3]

-

Extraction: Vortex the mixture vigorously for 1 minute, followed by sonication for 15 minutes in a water bath.

-

Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid plant material from the liquid extract.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Solvent Evaporation (Optional): If concentration is needed, the solvent can be evaporated under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Headspace (HS) Analysis

Headspace analysis is a solvent-free technique suitable for volatile compounds like myrcene. It involves analyzing the vapor phase above the sample.[4][5][6]

Protocol for Static Headspace GC-MS Analysis:

-

Sample Preparation: Place a precisely weighed amount of the sample (e.g., 100 mg of ground cannabis flower) into a headspace vial.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

Vial Sealing: Immediately seal the vial with a PTFE/silicone septum.

-

Equilibration: Place the vial in the headspace autosampler and allow it to equilibrate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[5] Note that elevated temperatures can cause thermal degradation of terpenes, so optimization is key.[4]

-

Injection: A heated, gas-tight syringe automatically injects a specific volume of the headspace gas into the GC-MS system.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sensitive and solvent-free extraction technique that uses a coated fiber to adsorb volatile and semi-volatile compounds from the headspace of a sample.[5][6][7]

Protocol for HS-SPME GC-MS Analysis:

-

Sample Preparation: Place a weighed amount of the sample into a headspace vial.

-

Internal Standard Spiking: Add the this compound internal standard.

-

Vial Sealing: Seal the vial.

-

Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C).[5]

-

Desorption and Injection: Retract the fiber and insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed and transferred to the analytical column.

Quantitative Data Summary

The following table summarizes typical validation parameters for myrcene analysis using GC-MS with an internal standard. These values are illustrative and should be determined for each specific method and laboratory.

| Parameter | Typical Range | Reference |

| Linearity (r²) | ≥ 0.995 | [4] |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [8] |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL | [8] |

| Accuracy (% Recovery) | 80 - 120% | [9] |

| Precision (%RSD) | < 15% | [4][9] |

Experimental Protocols

GC-MS Method for Myrcene Analysis

This protocol provides a general GC-MS method that can be adapted for myrcene analysis following any of the above sample preparation techniques.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Autosampler (for liquid injection, headspace, or SPME)

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity.

-

Myrcene: m/z 93 (quantifier), 69, 121 (qualifiers)

-

This compound: m/z 96 (quantifier), 72, 124 (qualifiers)

-

Mandatory Visualizations

Caption: Experimental workflow for myrcene analysis.

Caption: Detailed liquid-liquid extraction protocol.

References

- 1. Myrcene—What Are the Potential Health Benefits of This Flavouring and Aroma Agent? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]

- 5. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Comparison of headspace solid-phase microextraction, headspace single-drop microextraction and hydrodistillation for chemical screening of volatiles in Myrtus communis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Myrcene in Complex Matrices using Headspace Solid-Phase Microextraction (SPME) with GC-MS and Myrcene-13C3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrcene, a naturally occurring monoterpene, is a significant component of the essential oils of numerous plants, including cannabis, hops, and thyme.[1][2] It is a key precursor in the production of valuable fragrance and flavor chemicals.[3] Furthermore, myrcene is investigated for its potential therapeutic properties, contributing to the "entourage effect" in cannabis, where it may modulate the effects of cannabinoids.[4] Accurate and reliable quantification of myrcene is therefore critical in various fields, from quality control in the food and beverage industry to research and development of new pharmaceuticals.

This application note details a robust and sensitive method for the quantitative analysis of myrcene in complex matrices using headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, Myrcene-13C3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and injection.

Principle

Headspace SPME is a solvent-free sample preparation technique that is highly effective for the extraction of volatile and semi-volatile compounds from a sample matrix.[1] A fused silica fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes, such as myrcene, partition onto the fiber. The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are desorbed and separated. The separated compounds are subsequently detected and quantified by a mass spectrometer.

The stable isotope dilution assay (SIDA) is a highly accurate quantification technique. A known amount of the isotopically labeled analyte, in this case, this compound, is added to the sample as an internal standard.[5] Since the labeled standard is chemically identical to the native analyte, it behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for any analyte loss during sample preparation or analysis.

Experimental Workflow

The overall experimental workflow for the analysis of myrcene using headspace SPME-GC-MS with this compound as an internal standard is depicted below.

Caption: Experimental workflow for Myrcene quantification.

Materials and Reagents

-

Myrcene Standard: (CAS: 123-35-3), analytical standard grade.[3][6]

-

This compound Standard: Isotopically labeled internal standard.[5]

-

Solvent: Methanol or Ethanol (HPLC grade) for stock solution preparation.

-

Deionized Water: For sample dilution.

-

Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa.

-

SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatility range including terpenes.

Instrumentation

-

Gas Chromatograph (GC): Equipped with a split/splitless inlet and a mass spectrometer (MS) detector.

-

Mass Spectrometer (MS): Capable of scan and/or selected ion monitoring (SIM) modes.

-

SPME Autosampler: For automated and reproducible extraction and injection.

Protocols

Preparation of Standard Solutions

-

Myrcene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of myrcene standard and dissolve in 10 mL of methanol in a volumetric flask.

-

This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the myrcene stock solution. A typical concentration range is 0.1 to 100 µg/mL.[7] Each calibration standard should be spiked with the this compound IS to a final concentration of 10 µg/mL.

Sample Preparation

-

Solid Samples (e.g., Cannabis flower): Homogenize the sample to a fine powder. Accurately weigh approximately 0.1 g of the homogenized sample into a 20 mL headspace vial.[8]

-

Liquid Samples (e.g., Beverages): Pipette 1 mL of the liquid sample into a 20 mL headspace vial.

-

Internal Standard Spiking: Add a precise volume of the this compound IS stock solution to each sample and calibration standard vial.

-

Matrix Modification (Optional): For solid samples, add a small amount of deionized water (e.g., 2 mL) to the vial to facilitate the release of volatiles.[8]

-

Vial Sealing: Immediately cap the vials with PTFE/silicone septa and crimp securely.

Headspace SPME Procedure

The following are typical SPME parameters that should be optimized for your specific application and instrumentation.

| Parameter | Recommended Condition |

| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |

| Incubation Temp. | 40 °C - 60 °C |

| Incubation Time | 5 - 15 minutes |

| Agitation Speed | 250 - 500 rpm |

| Extraction Temp. | Same as incubation temperature |

| Extraction Time | 10 - 30 minutes |

| Desorption Temp. | 250 °C - 270 °C |

| Desorption Time | 2 - 5 minutes |

GC-MS Parameters

The following are typical GC-MS parameters that should be optimized for your system.

| Parameter | Recommended Condition |

| GC Column | Equity-1, 60 m x 0.25 mm I.D., 0.25 µm film thickness or similar non-polar column. |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (for high sensitivity) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min. |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Scan (m/z 40-400) for identification and SIM for quantification. |

| SIM Ions | Myrcene: m/z 93, 136; This compound: m/z 96, 139 (Quantifier ions are bolded) |

Quantitative Data

The following table summarizes representative performance data for the quantification of myrcene using a validated headspace SPME-GC-MS method with an internal standard.

| Parameter | Typical Value |

| Linearity (R²) | > 0.99[4][7] |

| Limit of Detection (LOD) | 0.1 - 5.0 ng/mL[8] |

| Limit of Quantification (LOQ) | 0.3 - 15.0 ng/mL[7][8] |

| Recovery | 85 - 115%[9] |

| Precision (RSD) | < 15%[9] |

Data Analysis

-

Peak Identification: Identify the peaks for myrcene and this compound based on their retention times and mass spectra.

-

Peak Integration: Integrate the peak areas of the quantifier ions for both myrcene and this compound.

-

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of myrcene to the peak area of this compound against the concentration of the myrcene calibration standards.

-

Quantification: Determine the concentration of myrcene in the samples by calculating the peak area ratio and interpolating from the calibration curve.

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an internal standard is illustrated below.

Caption: Quantification using an internal standard.

Conclusion

The described headspace SPME-GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of myrcene in a variety of complex matrices. This method minimizes matrix effects and offers a streamlined, solvent-free sample preparation workflow, making it ideal for high-throughput analysis in research, quality control, and drug development settings.